molecular formula C18H15N3O3S B5972529 N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide

N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide

Cat. No. B5972529
M. Wt: 353.4 g/mol
InChI Key: LSTRZBSDKHNHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. QNZ has been found to have potential therapeutic effects on a variety of diseases, including cancer, autoimmune diseases, and inflammation.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide involves the inhibition of NF-κB and STAT3. This compound binds to the cysteine residue of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. This compound also inhibits the phosphorylation of STAT3, preventing its dimerization and subsequent activation of target genes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound has been found to modulate the activity of immune cells, such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations. It has low solubility in water, which can limit its use in certain experiments. This compound can also have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide in scientific research. One direction is the development of this compound derivatives with improved solubility and specificity. Another direction is the investigation of the use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases. This compound can also be used to study the role of NF-κB and STAT3 in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has potential therapeutic effects on a variety of diseases. Its mechanism of action involves the inhibition of NF-κB and STAT3. This compound has been extensively used in scientific research and has several advantages for lab experiments. However, it also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of this compound derivatives and the investigation of its use in combination with other drugs.

Synthesis Methods

The synthesis of N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide involves a series of chemical reactions. The starting material is 4-hydroxy-2-quinazolinethiol, which is reacted with 2-bromoacetylphenylacetic acid to form the intermediate compound. The intermediate compound is then treated with sodium hydroxide to form this compound. The synthesis of this compound has been optimized to improve its yield and purity.

Scientific Research Applications

N-(4-{2-[(4-hydroxy-2-quinazolinyl)thio]acetyl}phenyl)acetamide has been extensively used in scientific research due to its potential therapeutic effects. It has been found to have anti-inflammatory, immunomodulatory, and anti-cancer properties. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been found to inhibit the activity of STAT3, a transcription factor that is involved in the development of cancer and autoimmune diseases.

properties

IUPAC Name

N-[4-[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11(22)19-13-8-6-12(7-9-13)16(23)10-25-18-20-15-5-3-2-4-14(15)17(24)21-18/h2-9H,10H2,1H3,(H,19,22)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTRZBSDKHNHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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